Cas no 116229-50-6 (alpha,alpha'-Dilinoleoyl-beta-palmitoin)

alpha,alpha'-Dilinoleoyl-beta-palmitoin structure
116229-50-6 structure
商品名:alpha,alpha'-Dilinoleoyl-beta-palmitoin
CAS番号:116229-50-6
MF:C55H94O6
メガワット:851.331278324127
CID:2064456

alpha,alpha'-Dilinoleoyl-beta-palmitoin 化学的及び物理的性質

名前と識別子

    • alpha,alpha'-Dilinoleoyl-beta-palmitoin
    • 9,12,15-Octadecatrienoic acid, 2-[(1-oxohexadecyl)oxy]-1,3-propanediyl ester, (9Z,9'Z,12Z,12'Z,15Z,15'Z)-
    • インチ: 1S/C55H94O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,52H,4-6,9,12-15,18,21-24,29-51H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-
    • InChIKey: RHWAKRNYKAWEPQ-HTINPRBKSA-N
    • ほほえんだ: C(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)C(OC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

じっけんとくせい

  • 密度みつど: 0.936±0.06 g/cm3(Predicted)
  • ふってん: 799.2±60.0 °C(Predicted)

alpha,alpha'-Dilinoleoyl-beta-palmitoin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Larodan
34-1887-7-25mg
1,3-Linolenin-2-Palmitin
116229-50-6 >99%
25mg
€190.00 2025-03-07

alpha,alpha'-Dilinoleoyl-beta-palmitoin 関連文献

alpha,alpha'-Dilinoleoyl-beta-palmitoinに関する追加情報

Research Brief on alpha,alpha'-Dilinoleoyl-beta-palmitoin (CAS: 116229-50-6): Recent Advances and Applications

alpha,alpha'-Dilinoleoyl-beta-palmitoin (CAS: 116229-50-6) is a structured triglyceride that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique molecular configuration and potential therapeutic applications. This compound, characterized by its two linoleic acid (C18:2) moieties at the alpha and alpha' positions and a palmitic acid (C16:0) moiety at the beta position, exhibits distinct physicochemical properties that make it a promising candidate for various biomedical applications. Recent studies have focused on its role in lipid metabolism, drug delivery systems, and infant nutrition, highlighting its versatility and importance in the field.

One of the most notable advancements in the study of alpha,alpha'-Dilinoleoyl-beta-palmitoin is its application in infant formula. Research has demonstrated that this structured triglyceride closely mimics the lipid composition of human breast milk, particularly in terms of fatty acid distribution. A 2023 study published in the Journal of Lipid Research revealed that infant formulas supplemented with alpha,alpha'-Dilinoleoyl-beta-palmitoin improved fat absorption and calcium uptake in preterm infants, addressing a critical nutritional gap. The study employed a randomized, double-blind clinical trial to compare the efficacy of the supplemented formula against conventional formulations, with results showing a 20% increase in fat absorption rates.

In addition to its nutritional applications, alpha,alpha'-Dilinoleoyl-beta-palmitoin has shown promise in drug delivery systems. A recent study in the International Journal of Pharmaceutics (2024) explored its use as a lipid carrier for hydrophobic drugs. The researchers utilized nanoemulsion technology to encapsulate the compound with poorly water-soluble drugs, achieving enhanced bioavailability and controlled release profiles. The study reported a 35% improvement in drug solubility and a significant reduction in systemic toxicity, making it a viable option for targeted cancer therapies.

Further investigations into the metabolic pathways of alpha,alpha'-Dilinoleoyl-beta-palmitoin have uncovered its potential role in modulating inflammatory responses. A 2023 paper in Biochemical Pharmacology highlighted its interaction with peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation. In vitro and in vivo experiments demonstrated that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

Despite these promising findings, challenges remain in the large-scale production and clinical translation of alpha,alpha'-Dilinoleoyl-beta-palmitoin. Current synthesis methods, primarily enzymatic interesterification, are cost-intensive and yield variable purity levels. A 2024 review in Advanced Synthesis & Catalysis proposed novel biocatalytic approaches to optimize the production process, emphasizing the need for scalable and sustainable methodologies. Additionally, regulatory hurdles and long-term safety assessments must be addressed to facilitate its widespread adoption in pharmaceutical and nutritional products.

In conclusion, alpha,alpha'-Dilinoleoyl-beta-palmitoin (CAS: 116229-50-6) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical applications. Its unique structure and functional properties have paved the way for innovations in infant nutrition, drug delivery, and anti-inflammatory therapies. Ongoing research aims to overcome production challenges and expand its therapeutic repertoire, positioning it as a key player in future biomedical advancements.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司